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molecular formula C13H14O4 B8418816 Phenol, resorcin, formaldehyde resin CAS No. 25986-71-4

Phenol, resorcin, formaldehyde resin

Cat. No. B8418816
M. Wt: 234.25 g/mol
InChI Key: QDNBHWFDWXWFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06284090B1

Procedure details

A resorcinol-phenol-formaldehyde gluing system was prepared according to conventional technology by stirring 100 parts by weight of a resorcinol-phenol mixture and 20 parts by weight of an aqueous formaldehyde solution containing 40 percent by weight of formaldehyde. After said stirring the glue was applied to a surface in an amount of 400 g/m2. The formaldehyde (HCHO) concentration above said surface was analysed by sucking air through a filter impregnated with dinitrophenylhydrazine, leaching the filter with acetonitrile, and then analysing the extract, by means of HPLC, with regard to the content of HCHO. The volume of analysed air was 28.42 liters, which passed the filter with a flow of 0.98 liters/minute. The results of the analysis are set forth in the Table below.
Name
resorcinol phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[C:9]1([OH:15])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C=O>>[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH2:9]=[O:15].[C:9]1([OH:15])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
resorcinol phenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1.C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Stirring
Type
CUSTOM
Details
After said stirring the glue
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The formaldehyde (HCHO) concentration above said surface
FILTRATION
Type
FILTRATION
Details
filter with acetonitrile
FILTRATION
Type
FILTRATION
Details
filter with a flow of 0.98 liters/minute
CUSTOM
Type
CUSTOM
Details
The results of the analysis

Outcomes

Product
Name
Type
product
Smiles
C1(O)=CC(O)=CC=C1.C=O.C1(=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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